2-(4-Fluorobenzyl)succinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]butanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO4/c12-9-3-1-7(2-4-9)5-8(11(15)16)6-10(13)14/h1-4,8H,5-6H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCYAYIEXHRVJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 4 Fluorobenzyl Succinic Acid
Established Synthetic Routes to Substituted Succinic Acids
The synthesis of succinic acid derivatives is a well-established field in organic chemistry, utilizing a variety of methods to construct the four-carbon diacid backbone and introduce desired substituents. These approaches can be broadly categorized into classical methods and more modern strategies tailored for specific structural features.
Classical Approaches in Succinic Acid Analog Synthesis
Historically, the preparation of substituted succinic acids has relied on several key reactions. The Stobbe condensation is one of the oldest and most reliable methods, involving the reaction of a succinic acid diester with a ketone or aldehyde in the presence of a strong base. electronicsandbooks.com This is followed by hydrogenation to yield the substituted succinic acid. electronicsandbooks.com
Another fundamental approach involves the alkylation of a pre-formed succinic acid derivative. electronicsandbooks.com This can be achieved by generating an enolate from a succinic ester and reacting it with an alkyl halide. electronicsandbooks.com Additionally, conjugate addition to maleic or fumaric acid derivatives provides a pathway to substituted succinates. electronicsandbooks.com The synthesis can also be viewed from a disconnection approach, conceptually breaking the molecule into smaller fragments. Common strategies include combining two 2-carbon units, such as the reaction of an enolate with an electrophile, or the dimerization of esters. electronicsandbooks.com
More recent innovations include palladium-catalyzed C-H activation and carbonylation of simple aliphatic acids. nih.gov This method can produce a variety of substituted cyclic anhydrides, which are direct precursors to succinic acids. nih.gov For instance, epoxides can be converted to succinic anhydrides through a one-pot double carbonylation process using a bimetallic catalyst. researchgate.netresearchgate.net
Strategies for Introducing Aryl and Halogenated Moieties
The introduction of aryl groups onto the succinic acid framework is often achieved through methods like the Friedel-Crafts acylation. msu.edu A classic example involves the reaction of succinic anhydride (B1165640) with an aromatic compound, such as fluorobenzene (B45895), in the presence of a Lewis acid catalyst like aluminum chloride to produce an aroylpropionic acid, which can be further processed. google.com Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, are also powerful tools for creating carbon-carbon bonds between halogenated precursors and organozinc reagents to form aryl-substituted amino acids, a strategy applicable to succinic acid analogs. nih.gov
Introducing halogen atoms can be accomplished through several routes. Halogenated starting materials, such as 4-fluorobenzaldehyde (B137897) or fluorobenzene, can be incorporated into the synthesis from the beginning. google.com For example, the synthesis of 2,3-diarylsuccinic acids has been achieved through oxidative homocoupling of chiral 3-(arylacetyl)-2-oxazolidones. researchgate.net Alternatively, direct halogenation of a pre-existing organic compound can be performed. Decarboxylative halogenation, for instance, converts carboxylic acids into organic halides by cleaving a carbon-carbon bond and introducing a halogen. acs.org N-halosuccinimides, such as N-chlorosuccinimide (NCS), are common reagents used for halogenation reactions. mdpi.com
Targeted Synthesis of 2-(4-Fluorobenzyl)succinic Acid and Related Compounds
The synthesis of the specific molecule this compound requires a multi-step approach, carefully combining reactions to build the carbon skeleton and introduce the desired functional groups in the correct positions. msu.eduvapourtec.com
Multi-Step Synthesis Pathways
A multi-step synthesis is a planned sequence of chemical reactions to create a target compound from available starting materials. msu.eduvapourtec.com The design of such a pathway involves identifying key intermediate compounds and the reactions that connect them. savemyexams.com
A plausible synthetic route to a related compound, 3-(4-fluorobenzoyl) propanoic acid, starts with a Friedel-Crafts acylation between succinic anhydride and fluorobenzene using aluminum chloride as a catalyst. google.com This intermediate is a key building block.
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Succinic anhydride, Fluorobenzene | Aluminum chloride (anhydrous), 100°C | 3-(4-Fluorobenzoyl)propanoic acid |
| 2 | 3-(4-Fluorobenzoyl)propanoic acid | Reducing agent | 4-(4-Fluorophenyl)butyrolactone |
This table outlines the initial steps in a potential synthesis pathway for a precursor to the target molecule, based on a documented process for a similar compound. google.com
To arrive at this compound, further functionalization of an intermediate like 4-(4-fluorophenyl)butyrolactone would be necessary. This would likely involve ring-opening followed by reactions to introduce the second carboxylic acid group at the correct position.
Another general strategy for creating monosubstituted succinic acids involves the alkylation of the dianion of tert-butyl succinate (B1194679). This method offers predictable structure for the single product formed. researchgate.net
Optimization of Reaction Conditions and Yields
The choice of catalyst is also critical. While traditional methods use Lewis acids, newer methods employ advanced catalysts like palladium complexes for C-H activation or bimetallic systems for carbonylation, which can offer higher selectivity and efficiency under milder conditions. nih.govresearchgate.net The purification of intermediates at each stage is also essential to prevent the carryover of impurities that could interfere with subsequent reactions. Techniques like filtration, extraction, and crystallization are commonly employed. chemicalbook.com
Chemical Derivatization and Functionalization of this compound
The two carboxylic acid groups and the activated methylene (B1212753) and methine positions on the succinic acid backbone make this compound a versatile platform for further chemical modification. researchgate.net Derivatization is often performed to enhance a molecule's properties or to prepare it for specific analytical techniques. nih.gov
The carboxylic acid functional groups are primary sites for derivatization. They can be readily converted into a variety of other functional groups. For example, treatment with acetic anhydride can convert the diacid into its corresponding cyclic anhydride, a common synthetic intermediate. prepchem.com The acid groups can also be esterified by reacting with alcohols, or converted to amides by reacting with amines. Such derivatization strategies are employed to create prodrugs or to modify the pharmacokinetic properties of a molecule. google.com For instance, succinic acid monoesters have been prepared for various applications. google.com
Functionalization can also occur at the carbon backbone. The presence of the aromatic ring and the acidic protons allows for a range of reactions. Furthermore, the succinic acid moiety itself can be used as a derivatizing agent. Succinic anhydride is widely used as an acylating agent to resolve chiral alcohols via lipase-catalyzed acylation, forming hemiesters that can be easily separated. researchgate.net
Esterification and Anhydride Formation Reactions
The carboxylic acid functionalities of this compound are readily converted into esters and anhydrides through established synthetic protocols.
Esterification: The formation of esters from this compound is typically achieved through reaction with an alcohol in the presence of an acid catalyst. researchgate.net This transformation can produce either the mono- or di-ester, depending on the stoichiometry of the reactants. The reaction of acid anhydrides with alcohols is another effective method for producing esters. libretexts.org Common alcohols used in these reactions include methanol, ethanol, and 2-propanol to yield the corresponding dimethyl, diethyl, and diisopropyl succinates. researchgate.netresearchgate.net The use of heterogeneous catalysts and microwave-assisted conditions has been explored to improve reaction yields and minimize waste. researchgate.net Surfactant-type Brønsted acid catalysts have also been shown to facilitate esterification in water, avoiding the need for dehydrating agents. organic-chemistry.org
Anhydride Formation: Intramolecular dehydration of this compound yields its corresponding cyclic anhydride, 2-(4-fluorobenzyl)succinic anhydride. This transformation is generally accomplished by heating the dicarboxylic acid with a dehydrating agent, such as acetic anhydride or acetyl chloride. prepchem.comorgsyn.org The resulting cyclic anhydride is a valuable intermediate, as the anhydride ring is susceptible to opening by various nucleophiles, providing a pathway to mono-substituted derivatives. libretexts.org Industrially, related anhydrides like succinic anhydride are prepared via the catalytic hydrogenation of maleic anhydride. wikipedia.org
Table 1: Selected Reagents and Conditions for Esterification and Anhydride Formation
| Transformation | Reagent(s) | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Esterification | Alcohols (e.g., Methanol, Ethanol) | Acid Catalyst (e.g., H₂SO₄), Heat researchgate.net | Di-ester |
| Esterification | Alcohols | Heterogeneous Catalyst (e.g., D-Hβ), Microwave Irradiation researchgate.netresearchgate.net | Mono- or Di-ester |
| Esterification | Alcohols | Surfactant-type Brønsted Acid (e.g., DBSA) in water organic-chemistry.org | Ester |
| Anhydride Formation | Acetic Anhydride | Reflux prepchem.com | Cyclic Anhydride |
| Anhydride Formation | Acetyl Chloride or Phosphoryl Chloride | Heat wikipedia.org | Cyclic Anhydride |
Amidation and Other Carboxylic Acid Transformations
The carboxylic acid groups of this compound can be converted to amides, which are key functional groups in many biologically active molecules. This transformation typically proceeds through the activation of the carboxylic acid followed by reaction with a primary or secondary amine.
One common strategy involves converting the carboxylic acid to a more reactive acid chloride using reagents like oxalyl chloride or thionyl chloride. nih.govdiva-portal.org The resulting acid chloride readily reacts with an amine to form the amide bond. diva-portal.org Alternatively, a wide array of coupling reagents can facilitate direct amidation from the carboxylic acid, avoiding the need to isolate the acid chloride intermediate. Reagents such as O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HATU) are widely used for this purpose. nih.govmdpi.com The synthesis of succinic acid monoamide motifs has been reported as a key step in the development of novel small molecule inhibitors. nih.gov The reaction of acid anhydrides with amines also provides a direct route to amide formation, typically requiring two equivalents of the amine. libretexts.org
Table 2: Common Coupling Agents for Amidation Reactions
| Coupling Agent | Abbreviation | Notes |
|---|---|---|
| O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | HATU | Commonly used in peptide synthesis and for the formation of amide bonds from carboxylic acids and amines. nih.govmdpi.com |
| Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate | o-NosylOXY | Produces byproducts that can be recovered and reused, offering a more environmentally friendly option. organic-chemistry.org |
| Diphenylphosphoryl azide | DPPA | Used to convert carboxylic acids into isocyanates, which can then react with amines, or directly facilitate amide bond formation. nih.gov |
| N,N'-Dicyclohexylcarbodiimide | DCC | A classic coupling reagent for amide and ester synthesis. |
Synthesis of Complex Scaffolds Incorporating the Succinic Acid Moiety
This compound and its anhydride are versatile building blocks for the synthesis of more complex molecular architectures. The bifunctional nature of the molecule allows it to act as a scaffold, enabling the construction of diverse chemical structures.
For instance, succinic anhydride can react with other molecules to introduce an alkyl chain bearing a water-solubilizing carboxylic acid group, a strategy employed in the synthesis of diimidazo[4,5-d:4′,5′-f] Current time information in Bangalore, IN.pearson.comdiazepine derivatives. nih.gov In a more complex example, succinic acid serves as the foundational starting material in a highly efficient seven-step sequence to produce the tricyclic core of cyanthiwigin natural products. acs.org This demonstrates the utility of the simple four-carbon diacid backbone in assembling intricate fused ring systems. acs.org
The 4-fluorobenzyl substituent itself is a common feature in pharmacologically active molecules. Its incorporation into complex heterocyclic systems, such as imidazobenzimidazoles and pyridine (B92270) carboxylates, highlights the value of this specific structural motif in medicinal chemistry. rrpharmacology.ruacs.org The synthesis of the drug Penfluridol involves a multi-step process starting from succinic anhydride and fluorobenzene, showcasing the role of these precursors in building complex, multi-ring drug molecules. google.com
Table 3: Examples of Complex Scaffolds Derived from Succinic Acid/Anhydride
| Starting Material | Synthetic Target/Scaffold | Key Transformation |
|---|---|---|
| Succinic Anhydride | Diimidazo[4,5-d:4′,5′-f] Current time information in Bangalore, IN.pearson.comdiazepines | Reaction with a precursor to attach a carboxylic acid-terminated side chain. nih.gov |
| Succinic Acid | Cyanthiwigin Tricyclic Core | Multi-step sequence to form a complex, fused A-B-C ring system. acs.org |
| Succinic Anhydride & Fluorobenzene | Penfluridol | Friedel-Crafts reaction followed by several steps to build the final drug structure. google.com |
| 2-(4-fluorophenyl)benzo[d]imidazo[1,2-a]imidazoles | N9-substituted imidazobenzimidazoles | Utilizes the 4-fluorophenyl group as a key component of the final complex heterocyclic salt. rrpharmacology.ru |
| 5-bromo-2-methoxypyridine & 4-fluorobenzaldehyde | Methyl 3-Amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate | Incorporates the 4-fluorobenzyl moiety into a functionalized pyridine ring. acs.org |
Advanced Spectroscopic and Structural Elucidation of 2 4 Fluorobenzyl Succinic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Experimental NMR data for 2-(4-fluorobenzyl)succinic acid is not available in the reviewed literature. A theoretical analysis would anticipate characteristic signals in both ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would be expected to show signals for the aromatic protons of the fluorobenzyl group, the methylene (B1212753) protons of the benzyl (B1604629) group, and the methine and methylene protons of the succinic acid backbone. The presence of the fluorine atom would likely introduce complex splitting patterns for the aromatic protons. Similarly, the ¹³C NMR spectrum would display distinct resonances for each unique carbon atom in the molecule, with the carbon atoms of the fluorophenyl ring showing coupling to the fluorine atom.
Infrared (IR) Spectroscopy for Functional Group Identification
Published experimental IR spectra for this compound could not be located. A hypothetical IR spectrum would be dominated by a broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching of the carboxylic acid groups. Strong C=O stretching vibrations for the two carboxylic acid functionalities would be expected around 1700-1725 cm⁻¹. Additionally, C-F stretching vibrations and aromatic C-H and C=C bending and stretching frequencies would be present.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
There is no specific mass spectrometry data available for this compound in the public domain. Mass spectrometric analysis would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of water, carbon dioxide, and cleavage of the bond between the benzyl group and the succinic acid moiety, providing further structural information.
X-ray Crystallography for Solid-State Structural Characterization
A search of crystallographic databases yielded no results for the crystal structure of this compound. X-ray crystallography would provide definitive information on the three-dimensional arrangement of the atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding between the carboxylic acid groups. This powerful technique would offer an unambiguous confirmation of the compound's connectivity and conformation.
Computational Chemistry and Theoretical Modeling of 2 4 Fluorobenzyl Succinic Acid
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Conformation and Energetics of Molecular Structures
The flexibility of the succinic acid backbone and the presence of the fluorobenzyl group allow 2-(4-fluorobenzyl)succinic acid to exist in various spatial arrangements, or conformations. Computational studies on the parent molecule, succinic acid, have shown that it can adopt both twisted (gauche) and planar (anti) conformations, with the twisted form being slightly lower in energy. researchgate.net A potential energy surface scan, which maps the energy of the molecule as a function of specific dihedral angles, can reveal the most stable conformations and the energy barriers between them. researchgate.net For this compound, the bulky fluorobenzyl substituent would significantly influence the conformational landscape, and DFT calculations can precisely determine the preferred three-dimensional structure and the relative energies of different conformers.
Analysis of Reactivity Descriptors and Frontier Molecular Orbitals
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's reactivity. researchgate.netnih.govresearchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity.
From the HOMO and LUMO energies, several reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a numerical basis to predict how this compound will interact with other chemical species.
Table 1: Key Reactivity Descriptors from DFT Calculations
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. crimsonpublishers.com |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. crimsonpublishers.com |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's electrophilic character. |
The analysis of these descriptors for this compound would pinpoint the most likely sites for electrophilic and nucleophilic attack, providing valuable information for understanding its chemical behavior and potential biological activity. crimsonpublishers.com
Molecular Dynamics Simulations for Conformational Analysis and Stability
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.comunimi.itnih.gov By simulating the movements of atoms and bonds based on a force field, MD can explore the conformational space of this compound in a more comprehensive manner than static calculations alone.
MD simulations can reveal how the molecule flexes, bends, and rotates in different environments, such as in a solvent or interacting with a biological target. mdpi.com These simulations are particularly useful for assessing the stability of different conformations and understanding the transitions between them. For a flexible molecule like this compound, MD can provide insights into the range of shapes it can adopt, which is crucial for its ability to bind to specific biological targets.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a larger molecule, typically a protein or a nucleic acid (the target). researchgate.netnih.govnih.govscielo.brd-nb.infodergipark.org.tr This method is instrumental in drug discovery and for understanding the molecular basis of biological processes.
Prediction of Binding Modes and Affinities with Biological Macromolecules
For this compound, molecular docking can be employed to predict how it interacts with potential biological targets. The process involves placing the ligand in the binding site of the target and evaluating the binding energy for numerous possible conformations and orientations. dergipark.org.trbeilstein-institut.de The resulting docking scores provide an estimation of the binding affinity, with lower scores generally indicating a more favorable interaction. nih.gov
Studies on related succinic acid derivatives have shown their ability to interact with various enzymes. For instance, succinic acid itself has been shown to bind to the active sites of serine and cysteine proteases. nih.gov Similarly, a succinic acid monoamide motif has been identified in inhibitors of lactate (B86563) dehydrogenase-A (LDHA). nih.gov Docking studies of this compound against a range of enzymes could reveal its potential to act as an inhibitor or modulator of their activity. The predicted binding mode would highlight key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. researchgate.net
Identification of Potential Biochemical Targets and Interaction Landscapes
By screening this compound against a library of known protein structures, molecular docking can help identify potential biochemical targets. nih.gov This "reverse docking" approach can generate hypotheses about the molecule's mechanism of action and its potential therapeutic applications. The analysis of the interaction landscape, which describes the pattern of interactions across different targets, can reveal whether the compound is likely to be a specific or promiscuous binder. acs.org
For example, docking studies could explore the binding of this compound to the succinate (B1194679) receptor (SUCNR1), a G protein-coupled receptor that is activated by succinate. dtu.dk Understanding how the fluorobenzyl group influences binding to this and other potential targets is a key area of investigation where computational modeling can provide significant insights.
In Silico Prediction of Biochemical Parameters and Interactions
Computational chemistry and theoretical modeling provide powerful in silico tools to predict the biochemical and pharmacokinetic properties of molecules before they are synthesized or tested in a laboratory. uniroma1.itresearchgate.net These methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and data modeling, are crucial in early-stage drug discovery for evaluating a compound's potential. nih.govjocpr.comignited.in They help to forecast a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, thereby reducing late-stage failures and optimizing development resources. fiveable.menih.govnih.gov
In silico approaches utilize a molecule's chemical structure to calculate various physicochemical descriptors, such as lipophilicity (logP), molecular weight, polar surface area, and hydrogen bond capacity. fiveable.me These descriptors are then used in mathematical models to predict how the molecule will behave in a biological system, including its ability to cross membranes, bind to proteins, and its likely metabolic pathways. nih.govnih.gov
Detailed research and specific predicted parameters for this compound are not extensively available in public databases. However, a comprehensive set of computed properties for the structurally related compound, 2-(4-Fluorophenyl)succinic acid , is available and serves to illustrate the types of parameters generated through these computational methods. nih.gov The primary structural difference is the absence of a methylene (B1212753) (-CH2-) bridge between the phenyl ring and the succinic acid core in the latter compound.
Predicted Physicochemical and ADMET-Related Properties
The following tables detail the computationally predicted properties for 2-(4-Fluorophenyl)succinic acid, sourced from publicly available chemical databases. nih.gov These values are generated using various algorithms and models, such as XLogP3 and Cactvs, to forecast the compound's behavior. nih.gov
Table 1: Predicted Physicochemical Properties of 2-(4-Fluorophenyl)succinic acid
| Property | Predicted Value | Method/Software | Citation |
| Molecular Weight | 212.17 g/mol | PubChem 2.1 | nih.gov |
| XLogP3-AA (Lipophilicity) | 0.8 | XLogP3 3.0 | nih.gov |
| Hydrogen Bond Donor Count | 2 | Cactvs 3.4.8.18 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | Cactvs 3.4.8.18 | nih.gov |
| Rotatable Bond Count | 3 | Cactvs 3.4.8.18 | nih.gov |
| Exact Mass | 212.04848693 Da | PubChem 2.1 | nih.gov |
| Topological Polar Surface Area | 74.6 Ų | Cactvs 3.4.8.18 | nih.gov |
| Heavy Atom Count | 15 | Cactvs 3.4.8.18 | nih.gov |
| Complexity | 246 | Cactvs 3.4.8.18 | nih.gov |
Predicted Interactions and Biological Activity
Molecular docking is a primary computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. ontosight.aiiaanalysis.com This method simulates the interaction to find the most favorable binding orientation and estimates the binding affinity. researchgate.netcomputabio.com By screening a compound against various known biological targets, researchers can hypothesize its potential mechanisms of action or off-target effects. QSAR models further build on this by correlating structural features with known biological activities to predict the potency or toxicity of new compounds. wseas.comnih.gov
While specific docking studies for this compound are not published, the predicted properties of its analogue provide clues for its likely interactions. A low to moderate logP value and the presence of hydrogen bond donors and acceptors suggest the molecule can participate in both hydrophobic and polar interactions with biological targets. nih.gov
Biochemical and Biological Research Avenues for 2 4 Fluorobenzyl Succinic Acid
Enzyme Inhibition and Modulation Studies
The specific structure of 2-(4-Fluorobenzyl)succinic acid, featuring a succinic acid core and a fluorobenzyl group, makes it a candidate for interaction with several classes of enzymes.
Succinate (B1194679) dehydrogenase (SDH), also known as respiratory complex II, is a critical enzyme that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain. mdpi.comwikipedia.org In the TCA cycle, it catalyzes the oxidation of succinate to fumarate (B1241708). wikipedia.orgwikipedia.org SDH is a well-established target for inhibitors, which can be broadly categorized into those that bind at the succinate-binding site and those that bind at the ubiquinone-binding site. wikipedia.org
Given that this compound is a structural analog of succinate, it is a prime candidate for investigation as a competitive inhibitor of SDH. science.gov Compounds that act as succinate analogs, such as malonate, are known to be potent competitive inhibitors of this enzyme. wikipedia.org Research in this area would involve determining if and how this compound binds to the active site of SDH and assessing its impact on the enzyme's catalytic activity. Such studies are crucial for understanding how this compound might modulate mitochondrial function and cellular respiration. mdpi.comtsijournals.com
The 2-oxoglutarate (2OG)-dependent dioxygenases are a large family of non-heme iron enzymes that play roles in diverse biological processes, including DNA repair, collagen biosynthesis, and hypoxic sensing. nih.gov These enzymes couple the oxidation of their primary substrate with the conversion of 2-oxoglutarate into succinate and carbon dioxide. nih.govnih.gov
Inhibitors of 2OG-dependent dioxygenases are of significant interest, with some having applications as plant growth retardants and pharmaceuticals. nih.gov Because this compound is a derivative of the product (succinate) and an analog of the co-substrate (2-oxoglutarate), it warrants investigation as a potential competitive inhibitor. abcam.com Research could explore whether this compound can bind to the 2-oxoglutarate binding site, thereby preventing the normal enzymatic reaction and modulating the various pathways regulated by this enzyme family. ijsrp.org
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase involved in a multitude of cellular processes, including glucose metabolism, cell proliferation, and apoptosis. nih.govnih.gov Over-activity of GSK-3β has been linked to several diseases, making it an important therapeutic target. nih.govd-nb.info
The development of small molecule inhibitors for GSK-3β is an active area of research. nih.govd-nb.info While direct evidence linking this compound to GSK-3β is not established, its potential to interact with kinase binding sites should be assessed. An investigative approach would involve screening the compound against GSK-3β to determine if it exhibits any inhibitory activity, thereby opening a new line of inquiry into its potential pharmacological effects.
The potential enzymatic interactions of this compound are not limited to metabolic enzymes. Its structure suggests it could be screened against other enzyme classes, such as tyrosinase and acetylcholinesterase.
Tyrosinase: This copper-containing enzyme is the rate-limiting enzyme in melanin (B1238610) biosynthesis, and its inhibition is a key strategy for treating hyperpigmentation disorders and is relevant in the food industry to prevent browning. mdpi.comnih.gov Numerous natural and synthetic compounds have been identified as tyrosinase inhibitors. dergipark.org.tr Given the diversity of structures that can inhibit this enzyme, this compound represents a novel chemical scaffold to test for anti-tyrosinase activity. mdpi.comthieme-connect.de
| Selected Tyrosinase Inhibitors | Source/Type | IC₅₀ (µM) | Reference |
| Kojic Acid | Fungal Metabolite | 23.12 | thieme-connect.de |
| Compound T1 | Synthetic | 11.56 | thieme-connect.de |
| Compound T5 | Synthetic | 18.36 | thieme-connect.de |
| Compound 5d | 1,2,4-Triazole derivative | 0.089 | mdpi.com |
| Compound 40a | Piperazin-1-yl derivative | 0.18 | mdpi.com |
| Compound 47b | 2-Thiobenzothiazole derivative | 0.04 | mdpi.com |
Acetylcholinesterase (AChE): AChE is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govexplorationpub.com Studies have shown that derivatives of succinic acid can produce a time and dose-dependent inhibition of brain AChE activity. nih.gov This precedent provides a strong rationale for evaluating this compound as a potential AChE inhibitor.
| Selected Acetylcholinesterase (AChE) Inhibitors | Type/Class | IC₅₀ (µM) | Reference |
| Galantamine | Alkaloid | - | mdpi.com |
| Donepezil | Piperidine-based | - | explorationpub.com |
| Rivastigmine | Carbamate derivative | - | explorationpub.com |
| Thienobenzo-triazole 24 | Synthetic | Lower than Galantamine | mdpi.com |
| Thienobenzo-triazole 25 | Synthetic | Lower than Galantamine | mdpi.com |
| Thienobenzo-triazole 26 | Synthetic | Lower than Galantamine | mdpi.com |
Metabolic Pathway Interactions and Cellular Bioenergetics
Beyond direct enzyme inhibition, this compound may influence broader metabolic networks, particularly those centered in the mitochondria.
The Tricarboxylic Acid (TCA) cycle is a central hub of cellular metabolism, essential for generating ATP through the oxidation of acetyl-CoA. wikipedia.orgbevital.no Succinate is a key intermediate in this cycle. wikipedia.orgnih.gov It is generated from succinyl-CoA and subsequently oxidized to fumarate by succinate dehydrogenase. wikipedia.orgebi.ac.uk
The structural similarity of this compound to succinate raises the question of whether it can act as a substrate analog within the TCA cycle. Research should investigate if the compound can be transported into the mitochondrial matrix and if it interacts with TCA cycle enzymes, particularly SDH. Such an interaction could have significant consequences for cellular bioenergetics, potentially disrupting the normal flow of metabolites through the cycle and affecting the rate of oxidative phosphorylation. bevital.nonih.gov The accumulation or introduction of succinate analogs can alter the metabolic state of the cell, highlighting the importance of studying the role of this compound in this fundamental pathway. nih.gov
Influence on Cellular Respiration and ATP Production Pathways
The role of succinate as a central metabolite in cellular energy production is well-established. It is a key intermediate in the tricarboxylic acid (TCA) cycle and a direct substrate for Complex II (succinate dehydrogenase) of the electron transport chain (ETC). The oxidation of succinate to fumarate by Complex II donates electrons to the ETC, contributing to the generation of the proton gradient necessary for ATP synthesis. frontiersin.orgplos.org Studies have shown that providing cells with succinate can sustain mitochondrial respiration and ATP production, particularly under conditions where Complex I of the ETC is impaired. biorxiv.orgresearchgate.netmdpi.com Cell-permeable succinate prodrugs, for instance, have been demonstrated to effectively rescue mitochondrial respiratory function in cellular models of toxicity. mdpi.com
Modulatory Effects on Cellular Metabolism Under Hypoxic Conditions
Under hypoxic (low oxygen) conditions, cellular metabolism undergoes a significant shift, characterized by an increased reliance on glycolysis and alterations in the TCA cycle. mdpi.com Succinate has been identified as a key signaling molecule that accumulates within cells during hypoxia. scienceopen.comresearchgate.netnih.gov This accumulation is not merely a byproduct of metabolic disruption but an active signal that helps mediate the cellular response to low oxygen. For example, accumulated succinate can sustain the mitochondrial membrane potential and support ATP synthesis through mechanisms that are adapted to low oxygen environments. researchgate.netnih.gov
The potential for this compound to modulate cellular metabolism under hypoxia is an intriguing area of study. Its ability to either mimic or antagonize the effects of succinate accumulation could have significant implications for cell survival and function in oxygen-deprived states. Research would need to determine if this compound accumulates in hypoxic cells and how it influences the metabolic reprogramming that is characteristic of the hypoxic response.
Cellular and Molecular Mechanism Research
Impact on Signal Transduction Pathways and Gene Expression
Beyond its metabolic role, succinate functions as an extracellular signaling molecule by activating a specific G-protein coupled receptor, SUCNR1. guidetomalariapharmacology.org Activation of SUCNR1 can trigger various downstream signal transduction cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which in turn regulate the expression of genes involved in inflammation, cell survival, and immune responses. guidetomalariapharmacology.orgmdpi.com Furthermore, intracellular succinate accumulation can inhibit prolyl hydroxylase enzymes, leading to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) even under normal oxygen levels (a state known as pseudo-hypoxia). nih.gove-century.us This stabilization promotes the expression of genes typically associated with the hypoxic response, such as those involved in angiogenesis and glycolysis. e-century.us
A critical avenue of research for this compound is to investigate its interaction with the SUCNR1 receptor and its effect on HIF-1α stability. The 4-fluorobenzyl group could alter the binding affinity and efficacy of the molecule at the SUCNR1 receptor compared to succinate. Its impact on HIF-1α-dependent gene expression would elucidate its potential to induce a pseudo-hypoxic state.
Studies on Cellular Senescence and Hypoxic Response Mechanisms
Cellular senescence is a state of irreversible growth arrest that has been linked to aging and various age-related diseases. google.com Recent studies have suggested a link between cellular metabolism and senescence. Succinic acid has been shown to influence the process of cellular senescence, with its effects being dependent on concentration and the cellular oxygen environment. scienceopen.comresearchgate.netnih.gov As succinate is a key mediator of the hypoxic response, its role in senescence under low oxygen is of particular interest. nih.gov
Investigating the effect of this compound on cellular senescence is a logical extension of this research. Studies would need to assess whether this compound can induce or delay the onset of senescence in various cell types and under both normoxic and hypoxic conditions. This would involve monitoring established biomarkers of senescence, such as senescence-associated β-galactosidase activity and changes in gene expression of cell cycle inhibitors.
Effects on Protein Succinylation and Epigenetic Regulation
Protein succinylation is a post-translational modification where a succinyl group is transferred from succinyl-CoA to a lysine (B10760008) residue on a target protein. frontiersin.orgfrontiersin.orgnih.gov This modification can significantly alter the structure and function of proteins, thereby regulating a wide range of cellular processes, including enzyme activity and mitochondrial metabolism. frontiersin.orgfrontiersin.org As succinylation is dependent on the cellular concentration of succinyl-CoA, it provides a direct link between the metabolic state of the cell and the regulation of protein function. frontiersin.org When succinylation occurs on histone proteins, it can function as an epigenetic mark, influencing chromatin structure and gene expression. e-century.us
Given its structure, this compound itself is unlikely to be directly incorporated into proteins via succinylation. However, it could indirectly affect this process by altering the intracellular pools of succinate and succinyl-CoA through metabolic competition or enzymatic inhibition. Research in this area would focus on quantifying global protein succinylation levels and identifying changes in the succinylation of specific proteins in response to treatment with this compound.
Table 2: Summary of Potential Molecular Mechanisms
| Mechanism | Key Target/Process | Potential Effect of this compound |
|---|---|---|
| Signal Transduction | SUCNR1 Receptor, HIF-1α | Agonism or antagonism of SUCNR1; modulation of HIF-1α stability. |
| Cellular Senescence | Senescence-associated pathways | Induction or delay of cellular senescence. |
Broad-Spectrum Biological Activity Investigations
The incorporation of a fluorinated phenyl group into a succinic acid scaffold suggests that this compound could possess a range of biological activities beyond its metabolic and signaling roles. Fluorine-containing organic compounds often exhibit unique pharmacological properties, and heterocyclic compounds with similar moieties have demonstrated broad-spectrum activities, including antimicrobial and antifungal effects. rsc.orgrsc.orgresearchgate.net Derivatives of succinic acid have also been explored for a variety of therapeutic applications. nih.govgoogle.com
Therefore, a comprehensive investigation into the broad-spectrum biological activities of this compound is warranted. This would involve screening the compound against a diverse panel of biological targets, including various microbial strains, cancer cell lines, and assays for anti-inflammatory or immunomodulatory activity. Such studies could uncover novel therapeutic potentials for this molecule. For example, some compounds containing a 4-fluorobenzyl group have been noted for their interaction with cellular components like tubulin. researchgate.net
Anti-inflammatory Potential and Mechanistic Pathways
While direct studies on the anti-inflammatory properties of this compound are not extensively documented in the reviewed literature, research on structurally related succinic acid and fluorophenyl derivatives provides insights into potential mechanisms. Succinic acid itself is known to possess anti-inflammatory properties. miye.care It can help reduce skin inflammation, which may be beneficial for conditions like eczema and psoriasis. miye.care This effect is partly attributed to its ability to strengthen and rebalance (B12800153) the skin's microbiota. miye.care
Derivatives of succinic acid have been synthesized and evaluated for their anti-inflammatory activities. For instance, a series of 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives, which incorporate a succinic acid moiety, have shown promising anti-inflammatory activity in both in vitro and in vivo models. academicjournals.org The anti-inflammatory mechanism of some complex derivatives may involve the nuclear factor (NF)-κB signaling pathway. nih.gov
Furthermore, compounds containing a 4-fluorophenyl group have been investigated for their anti-inflammatory effects. For example, derivatives of 2-(4-fluorophenyl)benzo[d]imidazo[1,2-a]imidazole have been synthesized, with their salt forms being evaluated for biological activity. rrpharmacology.ru The anti-inflammatory potential of such compounds often stems from their ability to modulate inflammatory pathways. For example, some curcumin (B1669340) analogs with fluorobenzylidene groups act as anti-inflammatory molecules by inhibiting cyclooxygenase-2 (COX-2) activity. nih.gov The broader class of N-containing heterocycles, which can be related to derivatives of this compound, have also been noted for their anti-inflammatory activities. japsonline.com
The anti-inflammatory effects of related compounds are often investigated using models such as lipopolysaccharide (LPS)-induced inflammation in cell lines like RAW 264.7. nih.gov In these models, the inhibition of pro-inflammatory mediators such as nitric oxide (NO), interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF)-α is measured to quantify anti-inflammatory efficacy. nih.gov
Antiproliferative Activity in Various in vitro Cell Models
Derivatives of this compound have been a subject of interest in the search for new anticancer agents. While specific data on the parent compound is limited, numerous studies have explored the antiproliferative activity of its structural analogs and derivatives against various cancer cell lines.
One area of research has focused on imidazolone (B8795221) derivatives. Two series of imidazolones were synthesized and tested against a panel of four human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), PC3 (prostate cancer), and HCT-116 (colon cancer). japsonline.com Several of these compounds demonstrated significant potency. japsonline.com For example, one compound showed a notable cytotoxic effect against the PC3 cell line with an IC50 value of 8.15 µM. japsonline.comjapsonline.com The mechanism of action for some of these imidazolone derivatives involves the inhibition of key enzymes in cancer progression, such as cyclin-dependent kinase 2A (CDK2A) and vascular endothelial growth factor receptor 2 (VEGFR-2). japsonline.comjapsonline.com
Another class of related compounds, 3,5-bis(benzylidene)-4-piperidones, which are synthetic analogs of curcumin, have also been investigated for their antiproliferative properties. nih.gov The compound 3,5-bis(2-fluorobenzylidene)-4-piperidone, also known as EF24, has shown potent activity against several cancer cell lines, including colon, breast, and ovarian cancers. nih.govgoogle.com Its mechanism appears to involve the downregulation of cancer-promoting genes and the induction of cell cycle arrest and apoptosis. nih.govgoogle.com
Furthermore, the conjugation of vindoline, a Vinca alkaloid, with a 4-fluorobenzyl-azide through a click reaction has been explored to create new derivatives with potential anticancer effects. researchgate.net These new compounds were tested for their antiproliferative activity on a set of human gynecological cancer cell lines. researchgate.net
The table below summarizes the in vitro antiproliferative activity of selected compounds structurally related to this compound.
| Compound Class | Cell Line(s) | Activity (IC50/GI50) | Reference(s) |
| Imidazolone Derivative | PC3 | IC50 = 8.15 µM | japsonline.com, japsonline.com |
| Imidazolone Derivatives | Hela, MCF-7, PC3, HCT-116 | Moderate activity (IC50 range: 10.58–11.45 µM) | japsonline.com, japsonline.com |
| 3,5-bis(2-fluorobenzylidene)-4-piperidone (EF24) | Lung Adenocarcinoma (H441) | IC50 < 30 µM for potent analogs | nih.gov |
| Vindoline-4-fluorobenzyl-azide conjugate | Human Gynecological Cancer Cell Lines | Varies by derivative | researchgate.net |
Effects on Microbiological Systems and Interactions
The influence of this compound and its related structures on microbiological systems is an area of active investigation, with implications for both antimicrobial applications and understanding microbial metabolism.
Succinic acid itself has been shown to have antimicrobial properties. For instance, it can inhibit the growth of Salmonella on microbiological media and on the surface of chicken carcasses. researchgate.net A 0.25% concentration of succinic acid in agar (B569324) medium completely inhibited the growth of several Salmonella strains. researchgate.net Furthermore, immersing broiler chicken breasts in a 2% succinic acid solution significantly reduced Salmonella levels. researchgate.net In the context of the vaginal microbiome, succinic acid, which is found in increased concentrations during bacterial vaginosis, has been shown to increase HIV expression in macrophages, suggesting a pro-inflammatory role in that specific environment. nih.gov
Derivatives of succinic acid are also being explored for their antifungal activities. A series of novel pyrazol-5-yl-benzamide derivatives, designed as potential succinate dehydrogenase inhibitors, have shown significant in vitro activity against fungi like Sclerotinia sclerotiorum and Valsa mali. nwsuaf.edu.cn One particular compound from this series demonstrated excellent protective fungicidal activity against S. sclerotiorum. nwsuaf.edu.cn Similarly, novel ferulic acid derivatives containing a 1,3,4-oxadiazole (B1194373) thioether moiety have exhibited moderate to good antifungal activity against a range of plant pathogenic fungi. nih.gov
The degradation of fluorinated aromatic compounds by microorganisms is another important aspect. Some Pseudomonas species are capable of metabolizing 4-fluorobenzyl alcohol. jseb.jp The metabolic pathway involves the formation of 4-fluorobenzoic acid, 4-fluorophenol, and 4-fluorocatechol. jseb.jp The critical step in the detoxification of such compounds is the cleavage of the carbon-fluorine bond. jseb.jp
The production of succinic acid through microbial fermentation is a significant area of biotechnological research. nih.gov Organisms like Actinobacillus succinogenes are used for the large-scale production of succinic acid from renewable feedstocks. frontiersin.org Research in this area focuses on optimizing fermentation conditions and using metabolic engineering to improve yields. nih.govfrontiersin.org
Exploration of Plant Growth Regulation and Related Applications
Succinic acid and its derivatives have emerged as significant players in the regulation of plant growth and development. Succinic acid itself is utilized as a plant growth regulator, enhancing respiratory metabolism, improving photosynthesis, and promoting root development, which in turn improves water and nutrient absorption. wellyoutech.com It can be applied through foliar spraying or mixed with fertilizers and irrigation water to boost crop growth and yield. wellyoutech.com Furthermore, succinic acid can enhance a plant's tolerance to environmental stresses such as drought, salinity, and low temperatures by inducing the production of stress-related enzymes. wellyoutech.com
Research has also delved into the use of succinic acid derivatives as more targeted plant growth regulators. For example, hydroxamic acid inhibitors of 9-cis-epoxycarotenoid dioxygenase (NCED), an enzyme involved in abscisic acid (ABA) biosynthesis, have been synthesized. frontiersin.org ABA is a plant hormone that inhibits seed germination. frontiersin.org Certain hydroxamic acid derivatives have been shown to decrease the mean germination time of tomato seeds, indicating their potential to promote germination. frontiersin.org
The broader category of compounds related to this compound, such as those containing a 4-fluorobenzyl group, have also been incorporated into molecules with plant-regulating properties. For instance, N-(4-fluorobenzyl)-3,4-methoxycinnamic hydroxamic acid and N-(4-fluorobenzyl)-(4-methoxybenzylamido)succinyl hydroxamic acid are examples of synthesized compounds with potential applications in this field. frontiersin.org
Additionally, various other chemical compounds are known to act as plant growth regulators, including auxins, gibberellins, and cytokinins. google.comabmole.com Some synthetic compounds, like paclobutrazol, act as plant growth retardants by inhibiting gibberellin biosynthesis. abmole.com The development of new plant growth regulators often involves synthesizing derivatives of known active compounds to enhance their efficacy and specificity.
Structure Activity Relationship Sar Studies of 2 4 Fluorobenzyl Succinic Acid Analogues
Systematic Modifications of the Benzyl (B1604629) Moiety and Fluorine Substituents
The benzyl moiety of 2-(4-fluorobenzyl)succinic acid plays a significant role in its interaction with its biological targets. Research has shown that this group often fits into a hydrophobic pocket of the enzyme. avcr.cz Modifications to this part of the molecule have been explored to optimize these interactions.
The position and nature of the substituent on the phenyl ring are crucial for activity. The fluorine atom in the para-position (4-position) is a key feature. Fluorine's high electronegativity and small size can influence the electronic properties of the phenyl ring and its binding interactions. nih.gov Studies have shown that moving the fluorine to other positions (ortho- or meta-) or replacing it with other halogens like chlorine or bromine can lead to variations in inhibitory potency. researchgate.net For instance, in some inhibitor series, a bromine substitution has been shown to improve potency. researchgate.net
Furthermore, the introduction of other substituents on the benzyl ring has been investigated. These modifications aim to enhance binding affinity by exploiting additional pockets or interactions within the target's active site. For example, adding larger hydrophobic groups or groups capable of forming hydrogen bonds can significantly alter the compound's efficacy. The ethyl sulfone fragment and a trifluoromethyl group at specific positions on a related benzimidazole (B57391) scaffold have been identified as crucial for high activity. nih.gov
| Compound Analogue | Modification on Benzyl Ring | Relative Potency (IC50) | Reference |
|---|---|---|---|
| This compound | 4-Fluoro | Baseline | avcr.cz |
| Analogue 1 | 4-Chloro | Variable | analis.com.my |
| Analogue 2 | 4-Bromo | Potentially Increased | researchgate.net |
| Analogue 3 | 3-Fluoro | Variable | analis.com.my |
| Analogue 4 | Unsubstituted Benzyl | Decreased | researchgate.net |
Variations of the Succinic Acid Core and Stereochemistry
The succinic acid core is fundamental to the inhibitory activity of these compounds, as the two carboxyl groups are typically essential for binding to the target enzyme. researchgate.net This dicarboxylic acid moiety often mimics the C-terminal glutamate (B1630785) of natural substrates. avcr.cznih.gov
Variations of this core have been explored to improve properties such as binding affinity and cell permeability. These modifications include:
Replacement of Carboxylic Acid Groups: One or both of the carboxyl groups have been replaced with other acidic functional groups, such as phosphonates, phosphinates, or thiols. nih.govnih.gov These changes can alter the binding mode and affinity for the zinc ions often present in the active site of target metalloproteases. researchgate.net
Esterification: The carboxylic acid groups can be masked as esters to create prodrugs. avcr.cz This strategy aims to increase lipophilicity and improve oral absorption, with the ester groups being hydrolyzed in the body to release the active dicarboxylic acid. avcr.czgoogle.com
Stereochemistry is another critical factor. The carbon atom to which the benzyl group is attached is a chiral center. Biological systems are highly sensitive to stereoisomerism, and it is common for one enantiomer of a drug to be significantly more active than the other. For inhibitors of GCPII, the (S)-configuration at this chiral center is generally preferred for optimal binding and inhibitory activity. avcr.cz
| Modification | Example | Effect on Activity | Reference |
|---|---|---|---|
| (S)-Stereoisomer | (S)-2-(4-Fluorobenzyl)succinic acid | Higher Potency | avcr.cz |
| (R)-Stereoisomer | (R)-2-(4-Fluorobenzyl)succinic acid | Lower Potency | avcr.cz |
| Thiol replacement | e.g., 2-(3-mercaptopropyl)pentanedioic acid | Maintained or improved potency | nih.gov |
| Phosphonate replacement | e.g., 2-(phosphonomethyl)pentanedioic acid | Potent inhibition | researchgate.netavcr.cz |
| Ester prodrug | para-Acetoxy-benzyl ester | Inactive until hydrolyzed, improves oral absorption | avcr.cz |
Design and Synthesis of Hybrid Molecules Incorporating this compound Fragments
The concept of molecular hybridization involves combining two or more pharmacophores into a single molecule to create a hybrid with a multi-target profile or improved properties. nih.govjapsonline.com The this compound scaffold is a valuable building block for such strategies due to its proven efficacy as an inhibitor of enzymes like GCPII. google.com
The design of these hybrids often involves linking the succinic acid-based inhibitor to another biologically active molecule via a flexible or rigid linker. japsonline.com This approach aims to:
Target Multiple Receptors: By combining the GCPII inhibitor with a molecule that acts on a different target, a dual-action drug can be developed. nih.gov
Improve Targeting and Delivery: The succinic acid moiety can act as a targeting ligand. For example, in cancer therapy, it can be attached to a cytotoxic agent to deliver the drug specifically to tumors that overexpress PSMA. researchgate.net
Enhance Pharmacokinetic Properties: The attached molecule can be chosen to improve the absorption, distribution, metabolism, and excretion (ADME) profile of the parent inhibitor.
The synthesis of these hybrid molecules requires careful planning to ensure that the individual pharmacophores retain their activity. researchgate.net This often involves multi-step synthetic routes with protection and deprotection of functional groups.
Elucidation of Key Pharmacophoric Features for Targeted Biological Activities
Through extensive SAR studies, a clear pharmacophore model for inhibitors based on this compound has emerged, particularly for GCPII. acs.orgacs.org A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.
The key features include:
A Zinc-Binding Group: The active site of GCPII contains two zinc ions. nih.gov The inhibitor must have a functional group that can effectively chelate these ions. In the parent compound, the two carboxylate groups of the succinic acid fulfill this role. In analogues, this can be a phosphinate, thiol, or urea (B33335) group. nih.govnih.gov
A Glutamate-Mimicking Moiety: The succinic acid backbone serves as a mimic of the C-terminal glutamate of the natural substrate, N-acetylaspartylglutamate (NAAG). avcr.cznih.gov The spacing and orientation of the carboxyl groups are critical for recognition and binding in the S1' pocket of the enzyme. nih.govnih.gov
A Hydrophobic Group: The 4-fluorobenzyl group fits into a hydrophobic accessory pocket (the S1 pocket) near the active site. avcr.cznih.gov The size, shape, and electronic properties of this group are crucial for optimizing van der Waals interactions and achieving high affinity. The para-fluoro substituent is often optimal for these interactions.
The combination of these features in the correct spatial orientation is essential for potent and selective inhibition of the target enzyme. avcr.cz This understanding allows for the continued rational design and discovery of novel inhibitors with improved therapeutic potential. acs.orgavcr.cz
Advanced Research Methodologies and Future Directions in 2 4 Fluorobenzyl Succinic Acid Research
Integration of Multi-Omics Data in Biochemical Investigations
The study of 2-(4-Fluorobenzyl)succinic acid can be significantly advanced through the integration of multi-omics data. This approach allows for a holistic understanding of the compound's biological interactions by simultaneously analyzing multiple layers of cellular information. A hypothetical multi-omics investigation would aim to unravel the compound's mechanism of action and identify its molecular targets within a biological system.
Multi-omics strategies provide a powerful framework for generating comprehensive biological models. uv.es By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can move beyond single-data-point observations to a systems-level understanding. For instance, after exposing cells to this compound, transcriptomic analysis could reveal changes in gene expression, while proteomics would identify altered protein levels. Metabolomics could then detect shifts in metabolic pathways, particularly those related to the Krebs cycle, given the compound's succinic acid core. ontosight.ainottingham.ac.uk This integrated approach is crucial for building a complete picture of the compound's effects, identifying potential biomarkers, and elucidating complex regulatory networks. uv.es
Table 1: Potential Multi-Omics Approaches for Investigating this compound
| Omics Platform | Data Generated | Potential Insights |
|---|---|---|
| Transcriptomics | mRNA expression levels | Identifies genes and pathways transcriptionally regulated by the compound. |
| Proteomics | Protein abundance and post-translational modifications | Reveals changes in protein expression and activity, identifying direct or indirect targets. |
| Metabolomics | Levels of endogenous small molecules (metabolites) | Elucidates effects on metabolic pathways, such as energy metabolism or amino acid synthesis. nottingham.ac.uk |
| Interactomics | Protein-protein and protein-small molecule interactions | Maps the physical interaction network of the compound and its downstream effectors. |
High-Throughput Screening for Novel Biological Activities and Targets
High-throughput screening (HTS) represents a critical methodology for discovering novel biological activities and molecular targets for this compound and its derivatives. acs.org This technology enables the rapid testing of thousands of compounds, accelerating the identification of "hits" with desired biological effects. rsc.org The screening process can be designed to assess the compound's influence on specific enzymes, cellular pathways, or whole-organism phenotypes.
Given its structure as a succinic acid derivative, a primary focus for HTS would be enzymes involved in the tricarboxylic acid (TCA) cycle. ontosight.ai However, the presence of the 4-fluorobenzyl group could confer novel inhibitory or modulatory activities on other unrelated targets. HTS assays, often utilizing fluorescence or luminescence, can be developed to screen large libraries of related compounds against panels of proteins, such as kinases, phosphatases, or proteases, to identify unexpected activities. acs.orgnih.gov This unbiased approach is essential for uncovering the full therapeutic or biotechnological potential of this chemical scaffold.
Table 2: Illustrative High-Throughput Screening Targets for this compound
| Target Class | Example | Rationale for Screening |
|---|---|---|
| Metabolic Enzymes | Succinate (B1194679) Dehydrogenase, a-Ketoglutarate Dehydrogenase | The compound is a structural analog of a key metabolite (succinate). ontosight.ai |
| Protein Tyrosine Phosphatases (PTPs) | PTP1B | A common target for metabolic drug discovery. acs.org |
| Proteases | Caspases, Matrix Metalloproteinases (MMPs) | To discover potential roles in apoptosis or tissue remodeling. |
| Receptor Binding | G-protein coupled receptors (GPCRs) | To identify unforeseen signaling activities. |
Development of Environmentally Sustainable Synthetic Routes
The future viability of this compound for any large-scale application hinges on the development of environmentally sustainable synthetic routes. Green chemistry principles aim to reduce waste, minimize energy consumption, and use renewable feedstocks.
The subsequent step, attaching the 4-fluorobenzyl group, must also be optimized for sustainability. This involves exploring high-efficiency catalysts to minimize by-products, using safer solvents, and designing processes that operate at lower temperatures and pressures. cnr.it A life-cycle assessment comparing a traditional chemical synthesis with a modern, bio-integrated route would be essential to quantify the environmental benefits.
Table 3: Comparison of Synthetic Approaches for Succinic Acid Production
| Feature | Conventional Petrochemical Route | Bio-based Fermentation Route |
|---|---|---|
| Starting Material | Maleic Anhydride (B1165640) (from butane) ethanolproducer.com | Sugars, Glycerol, Lignocellulose nih.gov |
| Primary Process | Catalytic Hydrogenation mdpi.com | Microbial Fermentation nih.gov |
| Environmental Impact | High energy consumption, reliance on fossil fuels. mdpi.com | Lower CO2 emissions, use of renewable resources. mdpi.com |
| Key Advantage | Established, high-throughput technology. | Sustainability, potential for CO2 utilization. ethanolproducer.com |
Exploration of this compound as a Precursor for Advanced Materials and Bio-Based Chemicals
Succinic acid is a well-established platform chemical for producing a range of valuable products, including biodegradable polymers like poly(butylene succinate) (PBS). researchgate.netfraunhofer.de The unique structure of this compound makes it an intriguing candidate for creating novel polymers and advanced materials with specialized properties.
The incorporation of the 4-fluorobenzyl group into a polyester (B1180765) backbone, such as in a modified PBS, could impart significant changes to the material's characteristics. The fluorine atom is known to increase thermal stability, chemical resistance, and hydrophobicity. These properties could lead to the development of high-performance bioplastics suitable for demanding applications in electronics, automotive parts, or specialized packaging. researchgate.net Furthermore, the rigid aromatic ring would disrupt the polymer chain packing, altering crystallinity, mechanical strength, and degradation rates. researchgate.net Beyond polymers, the compound could serve as a building block for synthesizing other specialty chemicals where the fluorinated moiety provides unique functionality. mdpi.com
Table 4: Predicted Property Modifications in Polymers Derived from this compound
| Property | Standard Poly(butylene succinate) (PBS) | Hypothetical Poly(butylene 4-fluorobenzyl-succinate) | Rationale for Change |
|---|---|---|---|
| Thermal Stability | Moderate | Higher | Strong C-F bond energy. |
| Hydrophobicity | Low | Higher | The fluorinated aromatic group is highly nonpolar. |
| Crystallinity | Semi-crystalline | Lower / Amorphous | The bulky side group disrupts polymer chain alignment. |
| Biodegradability | Biodegradable | Potentially Slower | Steric hindrance and chemical stability may reduce enzymatic access. |
Q & A
Q. What are the recommended synthetic routes for 2-(4-Fluorobenzyl)succinic acid in laboratory settings?
- Methodological Answer: Synthesis typically involves catalytic oxidation or substitution reactions. For example, furfural oxidation with hydrogen peroxide over sulfonic acid-functionalized catalysts can yield succinic acid derivatives via intermediates like 2-hydroxyfuran and 2(3H)-furanone . Alternatively, esterification or alkylation of succinic acid with fluorobenzyl halides may be employed, followed by hydrolysis. Reaction conditions (e.g., temperature: 40–90°C, catalyst loading) significantly influence yield and purity .
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer:
- HPLC-MS/MS : Quantifies trace impurities and monitors reaction progress with high sensitivity (e.g., LOD ≤ 0.1 µg/mL) .
- NMR Spectroscopy : Confirms structural integrity via chemical shifts (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, carboxyl groups at δ 2.5–3.0 ppm) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for studying planar conjugation in fluorinated derivatives .
Q. How does the fluorobenzyl substituent influence physicochemical properties compared to other substituents?
- Methodological Answer: The electron-withdrawing fluorine atom increases acidity (pKa ~3.5 vs. ~4.2 for methylbenzyl derivatives) and enhances solubility in polar solvents. Compared to chloro- or bromo-substituted analogs, the fluorobenzyl group reduces steric hindrance, improving catalytic accessibility . Thermal stability can be assessed via TGA, showing decomposition temperatures ~200°C .
Advanced Research Questions
Q. How can experimental design methodologies optimize the yield of this compound in catalytic reactions?
- Methodological Answer:
- Plackett-Burman Design : Screens critical variables (e.g., pH, temperature, catalyst concentration) with minimal experimental runs .
- Central Composite Design (CCD) : Optimizes reaction conditions using response surface methodology. For example, a CCD matrix can identify optimal H₂O₂ concentration (0.5–1.5 M) and residence time (2–6 hrs) to maximize yield (>85%) .
Q. What are the key intermediates and reaction mechanisms in the catalytic oxidation synthesis of this compound?
- Methodological Answer:
- Mechanism : Furfural undergoes Baeyer-Villiger oxidation to form 2-hydroxyfuran, which isomerizes to 2(3H)-furanone. Subsequent oxidation yields succinic acid. Parallel pathways may produce maleic acid via 2(5H)-furanone .
- Key Intermediates :
- 2-Hydroxyfuran (confirmed by GC-MS at m/z 84).
- 2(3H)-Furanone (FTIR: C=O stretch at 1740 cm⁻¹) .
Q. How does this compound interact with biological targets, and what methodologies assess its bioactivity?
- Methodological Answer:
- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., dehydrogenases) using spectrophotometric monitoring of NADH oxidation .
- Metabolic Flux Analysis : Tracks isotopic labeling (e.g., ¹³C-glucose) to map succinic acid incorporation into TCA cycle intermediates in cellular models .
Q. What are the challenges in reconciling contradictory data on the metabolic pathways involving succinic acid derivatives?
- Methodological Answer: Discrepancies arise from substrate specificity (e.g., glucose vs. glycerol) and CO₂ fixation efficiency in fermentation. For instance, AFP111 E. coli strains show higher succinic acid yields (~90 g/L) with CO₂ supplementation, while non-engineered strains produce <50 g/L . Statistical tools like ANOVA can isolate variables (e.g., pH, gas composition) causing data divergence .
Q. How can computational models predict the reactivity and stability of this compound under varying conditions?
- Methodological Answer:
- Kinetic Modeling : Solves differential equations for concentration-time profiles, incorporating rate constants (e.g., k₁ = 0.15 min⁻¹ for furfural oxidation) and activation energies (Ea ~60 kJ/mol) .
- DFT Calculations : Predict regioselectivity of fluorobenzyl substitution and transition state energies (e.g., ΔG‡ ~25 kcal/mol for esterification) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
